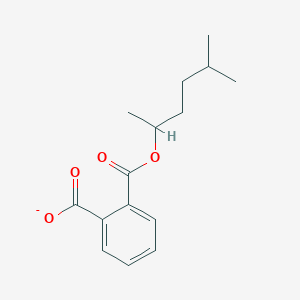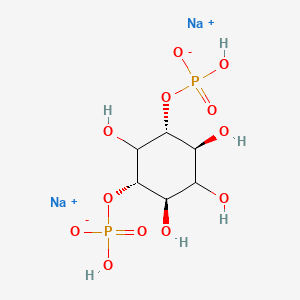
(R)-5-Isopropylcarbonyloxymethyl Tolterodine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-5-Isopropylcarbonyloxymethyl Tolterodine is a chiral compound known for its potent muscarinic receptor antagonistic properties. It is primarily used in the treatment of overactive bladder syndrome, which includes symptoms such as urinary incontinence, urgency, and frequency . The compound is marketed as the l-tartrate salt of the ®-enantiomer, which is the active form .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-5-Isopropylcarbonyloxymethyl Tolterodine involves several steps, with the key step being the lithiation/borylation-protodeboronation of a homoallyl carbamate . This process can be optimized using magnesium bromide in methanol, leading to high yield and enantioselectivity . The overall synthesis involves eight steps, resulting in a 30% overall yield and 90% enantiomeric excess .
Industrial Production Methods
Industrial production methods for ®-5-Isopropylcarbonyloxymethyl Tolterodine typically involve large-scale synthesis using the same lithiation/borylation-protodeboronation methodology. The process is scaled up to ensure consistent yield and purity, with stringent quality control measures in place to maintain the enantiomeric purity of the final product .
化学反応の分析
Types of Reactions
®-5-Isopropylcarbonyloxymethyl Tolterodine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form its corresponding N-oxide derivative.
Reduction: Reduction reactions can convert the compound to its amine form.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the isopropylcarbonyloxymethyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .
Major Products Formed
The major products formed from these reactions include the N-oxide derivative from oxidation, the amine form from reduction, and various substituted derivatives from nucleophilic substitution .
科学的研究の応用
®-5-Isopropylcarbonyloxymethyl Tolterodine has a wide range of scientific research applications:
作用機序
®-5-Isopropylcarbonyloxymethyl Tolterodine exerts its effects by acting as a competitive antagonist at muscarinic receptors, specifically the M2 and M3 subtypes . This antagonism inhibits bladder contraction, decreases detrusor pressure, and leads to incomplete emptying of the bladder . The compound and its active metabolite, 5-hydroxymethyl tolterodine, both exhibit high specificity for muscarinic receptors, contributing significantly to their therapeutic effects .
類似化合物との比較
Similar Compounds
Oxybutynin: Another muscarinic receptor antagonist used to treat overactive bladder.
Solifenacin: A selective M3 receptor antagonist with similar therapeutic applications.
Darifenacin: A muscarinic receptor antagonist with a higher selectivity for the M3 receptor.
Uniqueness
®-5-Isopropylcarbonyloxymethyl Tolterodine is unique due to its high enantioselectivity and specific action on both M2 and M3 muscarinic receptors. This dual action provides a balanced therapeutic effect, reducing bladder contractions while minimizing side effects .
特性
CAS番号 |
1380491-70-2 |
|---|---|
分子式 |
C26H37NO3 |
分子量 |
411.586 |
IUPAC名 |
[3-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl 2-methylpropanoate |
InChI |
InChI=1S/C26H37NO3/c1-18(2)26(29)30-17-21-12-13-25(28)24(16-21)23(22-10-8-7-9-11-22)14-15-27(19(3)4)20(5)6/h7-13,16,18-20,23,28H,14-15,17H2,1-6H3/t23-/m1/s1 |
InChIキー |
UEMMFPSHISRHIK-HSZRJFAPSA-N |
SMILES |
CC(C)C(=O)OCC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2 |
同義語 |
2-Methyl-propanoic Acid [3-[(1R)-3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxyphenyl]methyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[4-(2,2,3,3-Tetrafluoropropoxy)phenyl]prop-2-enenitrile](/img/structure/B569732.png)
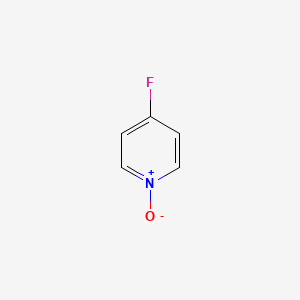
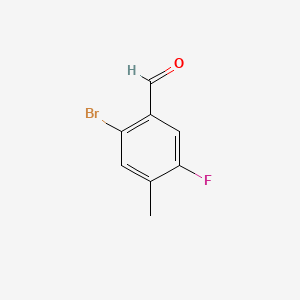
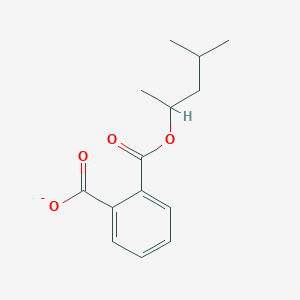
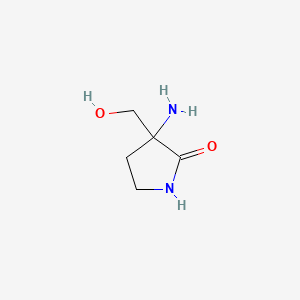
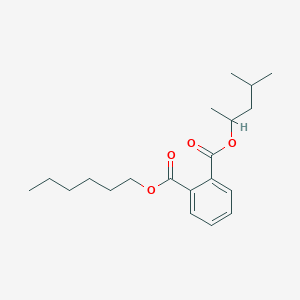
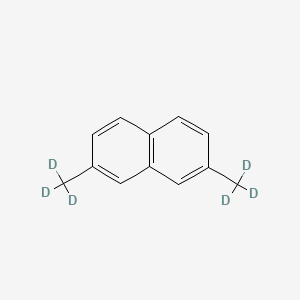


![2-methyl-1-nitroso-3,3a,4,5,6,6a-hexahydro-2H-cyclopenta[b]pyrrol-6-ol](/img/structure/B569748.png)
